Ethyl 4-carbamothioylpiperidine-1-carboxylate
Description
Ethyl 4-carbamothioylpiperidine-1-carboxylate (CAS: 66643-48-9, molecular formula: C₁₀H₁₅NO₄S) is a piperidine derivative featuring a carbamothioyl (-C(=S)NH₂) group at the 4-position and an ethyl ester at the 1-position. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis, particularly in the development of fungicidal agents. Its structure combines the rigidity of the piperidine ring with the reactivity of the carbamothioyl group, enabling diverse chemical modifications for targeted applications .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-carbamothioylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-2-13-9(12)11-5-3-7(4-6-11)8(10)14/h7H,2-6H2,1H3,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRHUQSLHUYWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465796 | |
| Record name | Ethyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337902-71-3 | |
| Record name | Ethyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 4-carbamothioylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, where nucleophiles such as amines or alcohols replace the thiourea moiety, forming new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum.
Scientific Research Applications
Synthesis Applications
Ethyl 4-carbamothioylpiperidine-1-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. The compound can be synthesized through several methods, often involving the reaction of piperidine derivatives with carbamothioic acid derivatives.
Synthetic Pathways
- Reaction with Lawesson's Reagent : A common method involves the use of Lawesson's reagent to convert appropriate piperidine derivatives into thioamide analogs. This reaction typically occurs in solvents like dichloromethane or dimethoxyethane at room temperature over several hours .
- Formation of Other Derivatives : It can also serve as a precursor for synthesizing other functionalized piperidine derivatives, which have applications in drug discovery and development .
Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications.
Anticancer Potential
Studies have shown that certain piperidine derivatives possess anticancer properties. This compound may contribute to this activity through mechanisms such as apoptosis induction in cancer cells or inhibition of tumor growth factors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on bacterial growth, which could be further explored for developing new antibiotics .
Case Studies and Research Findings
Several case studies highlight the utility of this compound in synthetic and medicinal chemistry.
Case Study: Synthesis of Thiazole Derivatives
In one study, this compound was used to synthesize thiazole derivatives, which were then evaluated for their biological activities as potential MCHr1 antagonists. The results indicated promising binding affinities and selectivity profiles .
Case Study: Development of Anticancer Agents
Another research project focused on modifying the structure of this compound to enhance its anticancer efficacy. Various derivatives were synthesized and tested against cancer cell lines, showing significant cytotoxic effects compared to standard chemotherapeutics .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
tert-Butyl 4-Carbamothioylpiperidine-1-Carboxylate (CAS: 214834-18-1)
- Molecular Formula : C₁₁H₂₀N₂O₂S
- Molecular Weight : 244.35 g/mol
- Key Properties : Melting point = 130–131°C, density = 1.2 g/cm³, boiling point = 356°C .
- Functional Differences : The tert-butyl ester provides steric bulk and enhanced stability under acidic conditions compared to the ethyl ester. This makes it a preferred protecting group in multi-step syntheses, as seen in the preparation of isothiazole-thiazole fungicides .
- Applications : Used as a precursor in fungicidal derivatives (e.g., compound 7g in ).
Benzyl 4-Carbamothioylpiperidine-1-Carboxylate
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 278.37 g/mol
- Applications : Less commonly reported in fungicidal contexts but relevant in structural studies.
Analogs with Modified Functional Groups
Ethyl 4-Amino-1-Piperidinecarboxylate
- Molecular Formula : C₈H₁₆N₂O₂
- Molecular Weight : 172.23 g/mol
- Functional Differences: Replaces the carbamothioyl group with an amino (-NH₂) group, reducing electrophilicity and altering hydrogen-bonding capacity.
- Applications : Primarily used as a building block in peptidomimetics rather than agrochemicals .
Ethyl 4-(Carbamothioylamino)Piperidine-1-Carboxylate (CID 11535967)
- Molecular Formula : C₉H₁₇N₃O₂S
- Molecular Weight : 243.30 g/mol
Biological Activity
Ethyl 4-carbamothioylpiperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables summarizing key results.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which is a cyclic amine known for its diverse biological properties. The chemical formula for this compound is with a molecular weight of approximately 263.34 g/mol. Its structure can be represented as follows:
- IUPAC Name : Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- CAS Number : Not available
- SMILES Notation : CCOC(=O)N1CCC(CC1)NC1=NC=CC(C)=C1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on inflammation, cancer therapy, and neurodegenerative diseases.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators such as IL-6 and IL-8 in macrophages, which are critical in the inflammatory response . The mechanism involves the modulation of nitric oxide (NO) production, which plays a significant role in inflammation .
Antitumor Activity
This compound has demonstrated potential in inhibiting tumor growth and metastasis. In vitro studies have indicated that it can inhibit the activity of Raf family proteins, which are involved in cell proliferation and survival pathways associated with cancer . Additionally, this compound has been evaluated for its ability to enhance the efficacy of radiation therapy and chemotherapy when used in combination with cytotoxic agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It shows promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by mitigating apoptosis in neuronal cells and enhancing cellular resilience against oxidative stress .
Case Studies
A series of case studies have highlighted the efficacy of this compound in various therapeutic settings:
-
Study on Inflammatory Bowel Disease :
- Objective : To assess the anti-inflammatory effects on models of Crohn's disease.
- Findings : The compound significantly reduced inflammation markers and improved clinical symptoms in animal models.
-
Cancer Metastasis Study :
- Objective : To evaluate the impact on tumor angiogenesis.
- Findings : Inhibition of vascular endothelial growth factor (VEGF) was observed, leading to reduced tumor growth rates.
-
Neurodegenerative Disorders :
- Objective : To explore protective effects against neuronal death.
- Findings : The compound showed a reduction in cell death markers in vitro, suggesting potential for therapeutic application in neurodegenerative diseases.
Data Tables
The following tables summarize key findings from various studies:
| Study Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and IL-8 levels | |
| Antitumor activity | Inhibition of Raf protein activity | |
| Neuroprotection | Decreased apoptosis in neurons |
| Disease Target | Model Used | Outcome |
|---|---|---|
| Crohn's Disease | Animal Model | Improved symptoms |
| Cancer Metastasis | Tumor Models | Reduced growth |
| Neurodegenerative Diseases | Neuronal Cell Cultures | Enhanced survival |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
